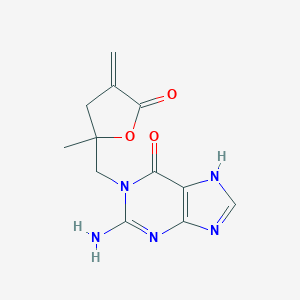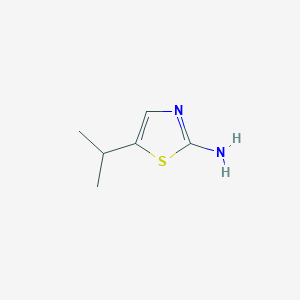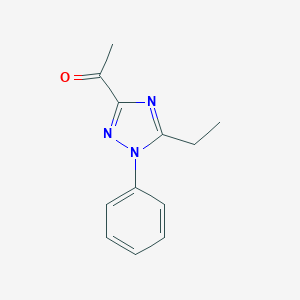
4-Ethyl-2-hexene
Overview
Description
4-Ethyl-2-hexene: is an organic compound with the molecular formula C₈H₁₆ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is a branched hydrocarbon, meaning it has a main chain of carbon atoms with one or more carbon atoms attached as branches. The structure of this compound includes a double bond between the second and third carbon atoms, with an ethyl group attached to the fourth carbon atom .
Scientific Research Applications
Safety and Hazards
“4-Ethyl-2-hexene” is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause respiratory irritation. It may cause drowsiness and dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-hexene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols . For instance, 4-ethyl-2-hexanol can be dehydrated using an acid catalyst to form this compound. The reaction typically requires high temperatures and an acid such as sulfuric acid or phosphoric acid .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-hexene, like other alkenes, undergoes a variety of chemical reactions, including:
Oxidation: This can lead to the formation of epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, forming 4-ethylhexane.
Substitution: Halogenation can replace hydrogen atoms with halogen atoms, such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogens (Br₂ or Cl₂) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 4-ethylhexane.
Substitution: Halogenated alkanes such as 4-ethyl-2-bromohexane.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hexene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking an electrophile such as a halogen molecule. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
4-Methyl-2-hexene: Similar in structure but with a methyl group instead of an ethyl group.
4-Ethyl-1-hexene: Similar but with the double bond at a different position.
4-Ethyl-2-pentene: Similar but with a shorter carbon chain.
Uniqueness: 4-Ethyl-2-hexene is unique due to its specific branching and the position of the double bond. This structure influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .
Properties
IUPAC Name |
(E)-4-ethylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHONQMAWQLWLX-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-46-2 | |
| Record name | 4-Ethyl-2-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)











